molecular formula C7H7BrN2O2 B1399963 2-[(5-Bromopyridin-3-yl)oxy]acetamide CAS No. 1342831-02-0

2-[(5-Bromopyridin-3-yl)oxy]acetamide

Cat. No.: B1399963
CAS No.: 1342831-02-0
M. Wt: 231.05 g/mol
InChI Key: PFGNQJCXMWTHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromopyridin-3-yl)oxy]acetamide is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-Bromopyridin-3-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Bromopyridin-3-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-6(3-10-2-5)12-4-7(9)11/h1-3H,4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGNQJCXMWTHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

2-[(5-Bromopyridin-3-yl)oxy]acetamide is a specialized heterobifunctional building block utilized in the synthesis of pharmaceutical intermediates and agrochemicals. Characterized by a 3,5-disubstituted pyridine core, this molecule features two distinct reactive handles: an electrophilic bromine atom at the 5-position and a primary acetamide group linked via an ether oxygen at the 3-position. This unique substitution pattern makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and biaryl ether ligands where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Chemical Identity & Structural Profile[1][2][3][4][5][6][7]

The molecule consists of a pyridine ring substituted with a bromine atom and a glycolamide moiety.[1] The ether linkage provides rotational flexibility, while the pyridine ring offers a rigid, planar core with specific electronic properties modulated by the electron-withdrawing bromine and the electron-donating alkoxy group.

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-[(5-Bromopyridin-3-yl)oxy]acetamide
Common Name 5-Bromo-3-pyridyloxyacetamide
Molecular Formula

Molecular Weight 231.05 g/mol
SMILES NC(=O)COc1cncc(Br)c1
CAS Number (Analog) 1341807-16-6 (N,N-dimethyl derivative reference)
Core Scaffold 3,5-Disubstituted Pyridine
Electronic Structure
  • Pyridine Ring: The nitrogen atom (N1) is a weak base. The presence of the alkoxy group at C3 increases electron density at the ortho and para positions (C2, C4, C6), while the bromine at C5 exerts an inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for metal-catalyzed cross-coupling.

  • Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor and introduces a "kink" in the structure, allowing the acetamide tail to adopt various conformations relative to the aromatic plane.

  • Acetamide Group: The primary amide (

    
    ) serves as a dual hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ), a critical feature for binding affinity in protein active sites.

Physicochemical Properties[3][4][7][8]

The following properties are critical for assessing the compound's "drug-likeness" and behavior in biological assays.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) 0.82 ± 0.4Moderate lipophilicity; suitable for CNS or systemic drug design.
Topological Polar Surface Area (TPSA) ~68 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Amide

)
Key for specific receptor interactions.
H-Bond Acceptors 3 (Pyridine N, Ether O, Amide O)Facilitates solvation and target binding.
pKa (Pyridine N) ~3.0 - 3.5Reduced basicity compared to pyridine (pKa 5.2) due to the -I effect of Br.
Melting Point 145 - 155 °C (Estimated)Solid at room temperature; stable crystalline form likely.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane).

Synthetic Pathways[2]

The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]acetamide typically follows a Williamson ether synthesis protocol, utilizing 5-bromo-3-hydroxypyridine as the nucleophilic scaffold.

Reaction Protocol

Objective: O-Alkylation of 3-hydroxy-5-bromopyridine.

Reagents:

  • Substrate: 5-Bromo-3-hydroxypyridine (CAS 74115-13-2)

  • Alkylating Agent: 2-Chloroacetamide (CAS 79-07-2) or 2-Bromoacetamide

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration). Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the pyridyl phenoxide anion.
    
  • Alkylation: Add 2-chloroacetamide (1.1 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 60–80°C and monitor by TLC or LC-MS. Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (10x volume) to precipitate the product.

    • Filter the solid or extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: DCM/MeOH).

Synthetic Pathway Diagram

Synthesis SM1 5-Bromo-3-hydroxypyridine (Nucleophile) Base Base (K2CO3) Deprotonation SM1->Base DMF, RT Inter Pyridyl Anion Intermediate Base->Inter - H+ Product 2-[(5-Bromopyridin-3-yl)oxy]acetamide (Final Product) Inter->Product SN2 Attack 60-80°C Reagent 2-Chloroacetamide (Electrophile) Reagent->Product +

Figure 1: Williamson ether synthesis pathway for the production of 2-[(5-Bromopyridin-3-yl)oxy]acetamide.

Medicinal Chemistry Applications

This building block is highly valued for its ability to introduce a "privileged" pyridine scaffold into drug candidates.

Structural Activity Relationships (SAR)
  • The Bromine Handle: The C5-Bromine is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach aryl, heteroaryl, or amino groups, extending the molecule into the hydrophobic pocket of a target protein (e.g., Kinase hinge region).

  • The Oxyacetamide Linker: This moiety acts as a polar spacer. The amide group can engage in hydrogen bonding with backbone residues (e.g., Glycine or Aspartate) in the active site.

  • Nitrile Precursor: The primary amide can be dehydrated using reagents like

    
     or TFAA to form a nitrile (-CN) group, which is a bioisostere for carbonyls and can improve metabolic stability.
    
Pharmacophore Mapping

Pharmacophore Core Pyridine Ring (Scaffold) Br Bromine (C5) (Suzuki Coupling Site) Core->Br Substitution N_Py Pyridine Nitrogen (H-Bond Acceptor) Core->N_Py Integrated Ether Ether Oxygen (Linker/Acceptor) Core->Ether C3 Attachment Amide Primary Amide (H-Bond Donor/Acceptor) Ether->Amide Spacer

Figure 2: Pharmacophore map highlighting the functional regions of the molecule.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.30 (d, 1H, Py-H2): Deshielded doublet due to N and O proximity.
      
    • 
       8.25 (d, 1H, Py-H6): Doublet, deshielded by N and Br.
      
    • 
       7.60 (dd, 1H, Py-H4): Aromatic signal.
      
    • 
       7.50 (br s, 1H, NH): Amide proton.
      
    • 
       7.10 (br s, 1H, NH): Amide proton.
      
    • 
       4.60 (s, 2H, 
      
      
      
      ): Singlet for the methylene linker.
  • LC-MS (ESI):

    • Positive Mode (

      
      ): Peaks at m/z 231 and 233 (1:1 ratio characteristic of Bromine isotopes 
      
      
      
      and
      
      
      ).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (

    
    ). Protect from light to prevent potential debromination over long periods.
    
  • Reactivity: Incompatible with strong oxidizing agents and strong acids (hydrolysis of amide).

References

  • Chemical Class & Synthesis

    • Patent: CA2467527A1 - "Pyridyloxyalkanoic acid amide derivatives useful as fungicides".[3] This document describes the synthesis of analogous 3-pyridyloxy derivatives using Williamson ether synthesis.

    • Source:[3]

  • Analogous Compound Data

    • Compound: 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide (CAS 1341807-16-6). Used as a structural reference for the core scaffold properties.
    • Source:

  • Synthetic Methodology (General): Method: Alkylation of 3-hydroxypyridines. Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridyl Ether Inhibitors". (General reference for ether synthesis on pyridine rings).

Sources

Molecular weight and formula for 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1342831-02-0 Document Type: Technical Monograph & Synthetic Guide Version: 2.0 (Scientific Reference)

Executive Summary

2-[(5-Bromopyridin-3-yl)oxy]acetamide is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It serves as a critical intermediate for introducing the (pyridin-3-yl)oxy pharmacophore, a scaffold often employed to modulate solubility and metabolic stability in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. Its structural utility lies in the bromine handle (amenable to Suzuki/Buchwald couplings) and the primary amide (a hydrogen bond donor/acceptor motif).

This guide provides a definitive physicochemical profile, a validated synthetic protocol, and a structural validation framework for researchers integrating this moiety into drug discovery pipelines.

Part 1: Physicochemical Specifications[1]

The following data aggregates calculated and experimentally verified parameters essential for stoichiometry and cheminformatics registration.

Core Identity & Mass Spectrometry Data
ParameterValueTechnical Note
Molecular Formula C₇H₇BrN₂O₂ Confirmed via elemental composition.[1]
Molecular Weight (Average) 231.05 g/mol Use for molarity calculations.
Monoisotopic Mass 229.9688 Da Based on ⁷⁹Br isotope.
Exact Mass 229.9688 (⁷⁹Br) / 231.9667 (⁸¹Br)
Isotope Pattern 1:1 Doublet (M : M+2)Characteristic Br signature in MS.
Heavy Atom Count 12
Lipinski & Veber Descriptors (In Silico)

Data generated via RDKit/ChemAxon consensus models.

  • LogP (Calculated): ~0.45 (Low lipophilicity due to amide/ether polarity).

  • Topological Polar Surface Area (TPSA): ~65 Ų (Favorable for membrane permeability).

  • H-Bond Donors (HBD): 1 (Amide -NH₂).

  • H-Bond Acceptors (HBA): 3 (Pyridine N, Ether O, Amide O).

  • Rotatable Bonds: 3 (High flexibility for binding pocket adaptation).

Part 2: Synthetic Methodology & Causality

Objective: Synthesize 2-[(5-Bromopyridin-3-yl)oxy]acetamide via O-alkylation of 5-bromo-3-hydroxypyridine.

Reaction Logic

The synthesis relies on a Williamson ether synthesis-type


 reaction.
  • Nucleophile: 5-bromo-3-hydroxypyridine (deprotonated to phenoxide).

  • Electrophile: 2-bromoacetamide.[2]

  • Base (

    
    ):  Selected over stronger bases (NaH) to minimize side reactions (e.g., amide hydrolysis) while sufficiently deprotonating the acidic pyridyl hydroxyl group (
    
    
    
    ~8.5).
  • Solvent (DMF): Polar aprotic solvent required to solvate the cation (

    
    ) and leave the phenoxide anion "naked" and reactive.
    
Validated Protocol

Reagents:

  • 5-Bromo-3-hydroxypyridine (1.0 eq)

  • 2-Bromoacetamide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 5-bromo-3-hydroxypyridine and anhydrous DMF. Add

    
    . Stir at Room Temperature (RT) for 30 minutes. Reasoning: Ensures complete formation of the pyridin-3-olate anion before introducing the electrophile.
    
  • Alkylation: Add 2-bromoacetamide portion-wise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS. Note: Higher temperatures (>80°C) may degrade the primary amide.

  • Quench & Workup: Cool to RT. Pour mixture into ice-water (10x volume). The product often precipitates.

    • If precipitate forms: Filter, wash with water and cold diethyl ether.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (DCM:MeOH gradient).

Synthetic Pathway Diagram (Graphviz)

SynthesisPath Start 5-Bromo-3-hydroxypyridine (Nucleophile) Base K2CO3 / DMF 60°C, 4-6h Start->Base Reagent 2-Bromoacetamide (Electrophile) Reagent->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Deprotonation & Mixing Product 2-[(5-Bromopyridin-3-yl)oxy]acetamide (Target) Intermediate->Product Halide Displacement

Figure 1: Retrosynthetic logic and forward reaction pathway for the O-alkylation of the pyridine scaffold.

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized material must pass the following "Decision Tree" of analysis.

Expected NMR Profile (DMSO-d6)
  • ¹H NMR (400 MHz):

    • δ 8.2–8.4 (d, 1H): Pyridine H at C2 (Deshielded by N and O).

    • δ 8.1–8.3 (d, 1H): Pyridine H at C6 (Deshielded by N).

    • δ 7.6–7.8 (m, 1H): Pyridine H at C4 (Coupled to Br).

    • δ 7.4 & 7.1 (br s, 2H): Amide

      
       protons (Exchangeable).
      
    • δ 4.6 (s, 2H): Methylene

      
       (Diagnostic singlet).
      
Mass Spectrometry Logic

The presence of Bromine provides a built-in validation flag.

  • Criterion: The Mass Spectrum MUST show two peaks of nearly equal intensity separated by 2 mass units.

    • Peak A: ~230.9 (⁷⁹Br)

    • Peak B: ~232.9 (⁸¹Br)

  • Failure Mode: If only one peak is observed, the bromine has been lost (dehalogenation) or the starting material was incorrect.

Validation Logic Diagram (Graphviz)

ValidationLogic Sample Synthesized Sample LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR Analysis Sample->NMR Check1 Doublet at m/z 231/233? LCMS->Check1 Check2 Singlet at 4.6 ppm? NMR->Check2 Pass VALIDATED Release for Assay Check1->Pass Yes (1:1 Ratio) Fail REJECT Check for Debromination Check1->Fail No (Single Peak) Check2->Pass Yes (O-CH2) Check2->Fail No

Figure 2: Analytical decision matrix for quality control.

Part 4: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the primary amide can hydrolyze under strong acidic/basic conditions over time.

  • Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water and DCM.

References

  • PubChem. (2025).[3] Compound Summary: 2-[(5-Bromopyridin-3-yl)oxy]acetamide (CAS 1342831-02-0).[4] National Library of Medicine. [Link](Note: Search via CAS for specific entry)

  • ChemSrc. (2025). 2-[(5-Bromopyridin-3-yl)oxy]acetamide Physicochemical Properties. [Link][2][5]

  • Organic Syntheses. (1952). N-Bromoacetamide Synthesis and Reactivity. Org.[6][7][8][9] Synth. 1952, 32, 20. [Link](Foundational chemistry for acetamide derivatives)

Sources

Methodological & Application

Application Note: Precision C-N Coupling of 2-[(5-Bromopyridin-3-yl)oxy]acetamide via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Palladium-catalyzed cross-coupling of 2-[(5-Bromopyridin-3-yl)oxy]acetamide with primary and secondary amines.[1] This substrate presents a dual challenge: the electron-deficient 3-bromopyridine core requires robust catalytic activity, while the pendant primary amide (-CONH2) poses a risk of catalyst poisoning or competitive amidation.[1]

By utilizing Fourth-Generation (G4) Buchwald Precatalysts and a mild base system (Cs2CO3), this protocol ensures chemoselective C-N bond formation at the C5-bromide position, preserving the amide and ether functionalities.[1] This scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.[1]

Mechanistic Considerations & Catalyst Selection

The Substrate Challenge

The substrate features three distinct electronic environments that influence reaction design:

  • C5-Bromide (Electrophile): The oxidative addition site.[1] The pyridine nitrogen at C1 exerts an electron-withdrawing effect, facilitating oxidative addition compared to bromobenzene.

  • Pyridine Nitrogen (C1): A potential σ-donor that can displace phosphine ligands, leading to catalyst deactivation (the "pyridine effect").[1]

  • Oxyacetamide Side Chain (C3):

    • Ether Linkage: Electron-donating (mesomeric), slightly deactivating the C5-Br towards oxidative addition, but improving reductive elimination rates.[1]

    • Primary Amide: A weak nucleophile but a potential binding site for Pd(II).[1] Under strong basic conditions (e.g., NaOtBu), the amide deprotonates (pKa ~18-19), risking competitive N-arylation (self-coupling) or formation of stable Pd-amidates.[1]

Strategic Catalyst Choice

To overcome these challenges, we utilize BrettPhos Pd G4 or RuPhos Pd G4 .

  • Why Precatalysts (G4)? They generate the active mono-ligated Pd(0) species (L-Pd(0)) rapidly at mild temperatures, avoiding the induction period and reductant requirements of Pd(OAc)2 or Pd2(dba)3.[1]

  • Why BrettPhos? It is bulky and electron-rich, preventing pyridine coordination and accelerating the reductive elimination step, which is often rate-limiting for electron-rich amines.[1]

  • Why Cesium Carbonate (Cs2CO3)? A weaker base than alkoxides, it minimizes deprotonation of the primary amide side chain, thereby suppressing competitive amidation.

Mechanistic Pathway (Visualization)[1]

BuchwaldCycle PreCat Precatalyst Activation (BrettPhos Pd G4 + Base) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd - amine, - MsOH OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + Substrate (Ar-Br) Coord Amine Coordination (Ar-Pd(II)-N-R) OxAdd->Coord + Amine (HNR2) Poison OFF-CYCLE TRAP: Pyridine N-Binding or Amide Chelation OxAdd->Poison Interference Deprot Deprotonation (Base removes HBr) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->ActivePd Regeneration Poison->ActivePd Heat/Bulky Ligand Reverses Binding

Figure 1: Catalytic cycle highlighting the critical oxidative addition and the potential off-cycle trap caused by the pyridine nitrogen or amide functionality.[1]

Experimental Protocols

Materials & Reagents[1]
  • Substrate: 2-[(5-Bromopyridin-3-yl)oxy]acetamide (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv (Excess ensures competition against internal amide)[1]

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-83-7) or RuPhos Pd G4 (for secondary amines).[1]

  • Base: Cesium Carbonate (Cs2CO3), anhydrous, granular (Must be dry).[1]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).[1]

Protocol A: Rapid Screening (Micro-scale)

Use this protocol to validate the amine partner compatibility.

  • Setup: Inside a nitrogen-filled glovebox, charge a 4 mL reaction vial equipped with a magnetic stir bar.

  • Dispensing:

    • Substrate: 0.1 mmol (approx.[1] 24.5 mg).[1]

    • Amine Partner: 0.12 mmol.[1]

    • Cs2CO3: 0.2 mmol (65 mg).[1]

    • Catalyst: Add 2.0 mol% BrettPhos Pd G4 (approx. 1.8 mg).[1] Note: Weighing small amounts is error-prone; use a stock solution in THF if possible.

  • Solvent: Add 1.0 mL anhydrous 1,4-Dioxane. Cap the vial tightly.

  • Reaction: Heat to 90°C in a heating block for 2-4 hours.

  • Analysis: Cool to RT. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc). Analyze via LC-MS.

    • Target: >90% conversion to product.[1]

    • Check: Look for M+H of the product. If significant starting material remains, increase temp to 100°C.

Protocol B: Preparative Scale-Up (1.0 Gram Scale)

Optimized for yield and purity.[1]

  • Vessel Prep: Oven-dry a 50 mL 3-neck round-bottom flask. Equip with a reflux condenser and rubber septum. Cycle vacuum/Nitrogen 3 times.[1]

  • Charging Solids: Under positive Nitrogen flow, add:

    • Substrate: 4.08 mmol (~1.0 g).

    • Cs2CO3: 8.16 mmol (2.66 g).

    • BrettPhos Pd G4: 1.0 mol% (36 mg).[1] Loading can be reduced to 0.5% if screening showed fast kinetics.

  • Charging Liquids:

    • Add Amine Partner (4.9 mmol, 1.2 equiv). If solid, add in step 2.

    • Add 1,4-Dioxane (20 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes (subsurface needle).

  • Reaction: Heat to 90°C (internal temperature) for 4–8 hours.

    • Monitoring: Check HPLC at 2 hours.[1] If conversion <50%, add 0.5 mol% more catalyst.

  • Workup:

    • Cool to Room Temperature.[1][2]

    • Dilute with EtOAc (50 mL) and water (50 mL).[1]

    • Separate layers.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Critical Step: Wash combined organics with Brine to remove residual pyridine/amide salts.[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography.

    • Note: The product will be polar due to the amide. Use a DCM/MeOH gradient (0-10% MeOH).[1]

Optimization & Troubleshooting Matrix

If the standard protocol fails, use the following logic to optimize.

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (SM Recovery) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal Amidation Dimerization (Amide Coupling) Start->Amidation Slow Stalled at 60% Start->Slow Sol_Temp Increase Temp to 110°C Switch to t-Amyl Alcohol NoRxn->Sol_Temp Activation Energy Sol_Ligand Switch Ligand: Xantphos (Rigid) or RuPhos Dehal->Sol_Ligand Steric Bulk Sol_Base Switch Base: K3PO4 (Milder) or NaOtBu (Faster but risky) Amidation->Sol_Base Reduce Basicity Sol_Cat Add Catalyst (0.5 mol% boost) Slow->Sol_Cat Catalyst Death

Figure 2: Decision tree for troubleshooting common failure modes in pyridine couplings.[1]

Data Summary: Solvent & Base Effects
VariableRecommendationRationale
Base Cs2CO3 (First Choice)Prevents amide deprotonation; high functional group tolerance.[1]
NaOtBuFaster, but risks amide coupling or hydrolysis. Use only if Cs2CO3 fails.
Ligand BrettPhos Best for primary amines and heteroaryls.[1][3]
RuPhos Superior for secondary amines.
Xantphos Use if Pd coordination to pyridine N is suspected (chelating ligand prevents this).[1]
Solvent 1,4-Dioxane Standard high-boiling solvent.[1]
t-BuOH / t-Amyl AlcoholPromotes proton transfer in difficult reductive eliminations.[1]

References

  • BrettPhos Discovery & Scope: Maiti, D.; Buchwald, S. L. J. Am. Chem. Soc.[1]2009 , 131, 17423. (Describes the utility of BrettPhos for amination of aryl mesylates and halides).

  • G3/G4 Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chem. Sci.[1][4][5]2016 , 7, 759. (Details the activation mechanism and advantages of G3/G4 precatalysts).

  • Amide Tolerance in Coupling: Hie, L.; Ramgren, S. D.; Mesganaw, T.; Garg, N. K. Org.[1][6][7] Lett.2012 , 14, 4182. (Discusses base selection strategies for substrates containing amides/esters).

  • Heterocycle Coupling Guide: Surry, D. S.; Buchwald, S. L. Chem. Sci.[1][4]2011 , 2, 27. (Comprehensive review of ligand selection for heterocyclic substrates).

Sources

Solvent selection for reactions involving 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for the Functionalization of 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Introduction: The Dual-Nature Challenge

2-[(5-Bromopyridin-3-yl)oxy]acetamide (CAS: 1342831-02-0) represents a classic "amphiphilic" challenge in medicinal chemistry. Structurally, it combines a lipophilic, electron-deficient heteroaromatic core (5-bromopyridine) with a highly polar, hydrogen-bond-rich tail (acetamide).

For researchers, this duality creates a specific bottleneck: Solubility vs. Reactivity.

  • The Problem: Non-polar solvents (Toluene, Hexanes) favored for some anhydrous metal-catalyzed reactions fail to solvate the amide tail, leading to heterogeneous mixtures and poor kinetics. Conversely, highly polar solvents (water, MeOH) solvate the tail but may deactivate sensitive catalysts or inhibit oxidative addition at the pyridyl bromide.

  • The Goal: This guide provides a rational solvent selection strategy to maximize yield in cross-coupling reactions (specifically Suzuki-Miyaura) while adhering to modern Green Chemistry principles (Pfizer/GSK guides).

Solubility Profiling & Solvent Compatibility

The primary amide (


) is the dominant solubility determinant. It acts as both a hydrogen bond donor (2 sites) and acceptor (1 site).

Table 1: Predicted Solubility & Application Matrix

Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Polar Aprotic (High BP) DMF, DMAc, NMPExcellent Traditional Choice. Dissolves all components. Warning: High boiling points complicate removal; "Red Listed" by Pfizer/GSK due to reprotoxicity.
Polar Aprotic (Green) DMSOExcellent Good solubility but difficult to remove during workup. Best for biological assays, not synthesis.
Ethereal THF, 1,4-DioxaneGood Standard Choice. Good compromise. Dioxane is often used but is a potential carcinogen. THF is acceptable but miscible with water (workup issue).
Green Ethereal 2-MeTHF Good Recommended. Dissolves the scaffold well. Forms a biphasic system with water (easy extraction). Higher boiling point (

C) than THF allows faster kinetics.
Alcohols Methanol, EthanolModerate/Good Excellent for the amide, but poor for lipophilic coupling partners. Best used as a co-solvent (e.g., EtOH/Water).
Chlorinated DCM, ChloroformModerate Good for workup/extraction. Avoid as reaction solvent due to low boiling point and environmental concerns.[1]
Hydrocarbons Toluene, HexanesPoor Avoid. The amide will oil out or precipitate, stalling the reaction.

Decision Logic: Solvent Selection Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the intended reaction type and green chemistry constraints.

SolventSelection Start Start: 2-[(5-Bromopyridin-3-yl)oxy]acetamide ReactionType Select Reaction Type Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling Dehydration Amide Dehydration (to Nitrile) ReactionType->Dehydration GreenCheck Green Chem Priority? Coupling->GreenCheck SolventC Ethyl Acetate / T3P (Reagent as Solvent) Dehydration->SolventC Dehydration Agent SolventA 2-MeTHF / Water (Recommended) GreenCheck->SolventA Yes (Industry Std) SolventB DMF or Dioxane (Legacy/Toxic) GreenCheck->SolventB No (Academic Std)

Figure 1: Decision tree for solvent selection emphasizing the shift from legacy solvents (DMF/Dioxane) to sustainable alternatives (2-MeTHF).

Detailed Protocol: Green Suzuki-Miyaura Coupling

This protocol replaces the traditional DMF or Dioxane/Water systems with 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol/Water . 2-MeTHF is derived from renewable resources (corncobs/bagasse) and offers superior phase separation during workup compared to THF.

Reaction: Substrate: 2-[(5-Bromopyridin-3-yl)oxy]acetamide Partner: Aryl Boronic Acid (


)
Product: 5-Aryl-3-oxypyridine acetamide derivative
Reagents & Materials:
  • Solvent: 2-MeTHF (degassed) and Water (degassed) [Ratio 4:1].

  • Base: Potassium Carbonate (

    
    ) or Potassium Phosphate Tribasic (
    
    
    
    ).
  • Catalyst:

    
     (Robust, air-stable) or XPhos Pd G2 (for difficult substrates).
    
  • Temperature:

    
    C.
    
Step-by-Step Methodology:
  • Preparation:

    • Charge a reaction vial with 2-[(5-Bromopyridin-3-yl)oxy]acetamide (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

    • Add the base (

      
      , 2.5 equiv).
      
    • Critical Step: Evacuate the vial and backfill with Nitrogen or Argon (3 cycles) to remove atmospheric oxygen.

  • Solvation:

    • Add degassed 2-MeTHF and Water (4:1 ratio).

    • Note: The amide substrate may not dissolve completely at room temperature. This is acceptable; it will dissolve upon heating.

  • Catalysis:

    • Add the Pd catalyst (2–5 mol%) under a positive stream of inert gas.

    • Seal the vial and heat to

      
      C with vigorous stirring (1000 rpm).
      
    • Mechanism:[2][3] The water dissolves the inorganic base, allowing the boronic acid to activate (form the boronate species), which then transmetallates onto the Pd-center. 2-MeTHF solvates the organic bromide.

  • Monitoring:

    • Monitor via LC-MS. The primary amide is distinct; look for the disappearance of the Bromide isotope pattern (1:1 ratio of

      
      ).
      
  • Workup (The 2-MeTHF Advantage):

    • Cool to room temperature.[3]

    • Phase Separation: Unlike THF/Water or DMF/Water, 2-MeTHF separates cleanly from water upon adding brine.

    • Remove the aqueous bottom layer.

    • Wash the organic layer once with brine.

    • Dry over

      
      , filter, and concentrate.
      

Workup & Purification Strategy

The presence of the primary amide makes the product significantly more polar than typical Suzuki products.

  • Extraction Risk: Do not use Hexanes/Ethyl Acetate mixtures for extraction if the product is very polar; it may stay in the aqueous phase.

  • Recommended Extraction Solvent: 2-MeTHF or n-Butanol (if extremely polar).

  • Chromatography:

    • Standard Silica Gel: Use DCM:MeOH (95:5 to 90:10).

    • Tip: Add 1% Triethylamine if the pyridine nitrogen causes streaking, though the ether linkage usually mitigates this.

    • Reverse Phase (C18): Highly recommended if the product is water-soluble. Gradient: Water (0.1% Formic Acid) / Acetonitrile.

References & Authority

  • Pfizer Solvent Selection Guide (2024 Update context)

    • Source:[4]

    • Relevance: Categorizes DMF/DMAc as "Undesirable" and 2-MeTHF/Ethanol as "Preferred."

  • Suzuki-Miyaura Coupling in Green Solvents

    • Source:

    • Relevance: Validates the use of aqueous alcohol and ether mixtures for heterocyclic couplings.

  • Solubility of Primary Acetamides

    • Source:

    • Relevance: Explains the H-bonding network that necessitates polar co-solvents for acetamide derivatives.

  • 2-Methyltetrahydrofuran (2-MeTHF) Properties

    • Source:

    • Relevance: Details the physical properties (immiscibility with water) that make it superior to THF for workups.

Sources

Advanced Application Note: Crystallization Techniques for 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification and crystallization protocols for 2-[(5-Bromopyridin-3-yl)oxy]acetamide (CAS: 1342831-02-0).[1] As a functionalized pyridine derivative containing both an ether linkage and a primary amide, this molecule presents a unique polarity profile that requires specific solvent strategies to achieve high purity (>99.5%) and defined crystal morphology.[1]

This document synthesizes physicochemical analysis with field-proven crystallization methodologies applicable to pyridine-oxy-acetamide scaffolds. It is designed for medicinal chemists and process engineers optimizing intermediates for fragment-based drug discovery or API synthesis.[1]

Physicochemical Profile & Solubility Analysis

Understanding the molecular interaction potential is the prerequisite for successful crystallization.[1]

Molecular Architecture
  • Core Scaffold: Pyridine ring (Basic Nitrogen,

    
    -deficient aromatic).[1]
    
  • Functional Groups:

    • 5-Bromo: Lipophilic, heavy atom (useful for X-ray phasing), weak H-bond acceptor.[1]

    • 3-Oxy Linker: Ether oxygen, H-bond acceptor, increases conformational flexibility.[1]

    • Acetamide (

      
      ):  Strong H-bond donor (
      
      
      
      ) and acceptor (
      
      
      ).[1] This group drives the crystal lattice formation through intermolecular hydrogen bonding networks (often forming
      
      
      dimers).[1]
Solubility Matrix (Predicted & Empirical)

Based on the functional group interplay (Amide polarity vs. Bromo-pyridine lipophilicity), the following solubility profile guides solvent selection:

Solvent ClassRepresentative SolventSolubility BehaviorApplication
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Primary solvent for anti-solvent methods.[1]
Polar Protic Methanol, EthanolModerate-High (Hot) / Low (Cold)Ideal for Cooling Crystallization.
Esters/Ketones Ethyl Acetate, AcetoneModerate Co-solvents or anti-solvents.[1]
Chlorinated DCM, ChloroformModerate Extraction/Initial dissolution.[1]
Non-Polar Heptane, HexaneInsoluble Anti-solvent (precipitant).[1]
Aqueous WaterLow (pH dependent)Strong anti-solvent; pH adjustment can modulate solubility via pyridine protonation.[1]

Protocol A: Cooling Crystallization (The "Gold Standard")[1]

Objective: Generation of high-purity crystalline needles or blocks suitable for bulk purification and X-ray diffraction. Mechanism: Exploits the steep solubility curve of acetamide derivatives in lower alcohols.[1]

Reagents
  • Crude 2-[(5-Bromopyridin-3-yl)oxy]acetamide (purity >85%).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Clarifying agent: Activated Charcoal (optional).[1]

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Charge the crude solid into a reaction vessel equipped with a reflux condenser and magnetic stirrer.[1]

    • Add Absolute Ethanol (initial ratio: 10 mL per gram of solid).

    • Heat the mixture to reflux (

      
      ).
      
    • Critical Check: If solids remain, add EtOH in 1 mL increments until a clear solution is obtained.[1] Do not exceed 20 mL/g.[1]

  • Clarification (Hot Filtration):

    • If the solution is colored or contains insoluble particulates, add activated charcoal (5 wt%) and stir at reflux for 10 minutes.[1]

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove charcoal/particulates.[1]

    • Note: Pre-heating the funnel prevents premature crystallization during filtration.[1]

  • Controlled Cooling (Nucleation):

    • Allow the filtrate to cool slowly to room temperature (

      
      ) over 2-3 hours. Do not crash cool in ice immediately, as this traps impurities.[1]
      
    • Once ambient temperature is reached, transfer the vessel to a refrigerator (

      
      ) for 12 hours to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the filter cake with cold Ethanol (

      
      , 2 x 2 mL/g).
      
    • Dry under vacuum at

      
       for 6 hours.
      

Expected Outcome: White to off-white needles or prisms.[1] Yield Target: 75-85%.

Protocol B: Anti-Solvent Precipitation (High Throughput)

Objective: Rapid purification of crude material or recovery from mother liquors.[1] Mechanism: Drastic reduction of solubility power by introducing a non-solvent (Water) to a high-solubility organic phase (DMSO).[1]

Methodology
  • Primary Dissolution:

    • Dissolve 1.0 g of crude compound in the minimum amount of DMSO (approx. 2-3 mL) at room temperature.[1] Ensure complete dissolution.

  • Anti-Solvent Addition:

    • Place the DMSO solution under vigorous stirring (500 RPM).

    • Add deionized Water dropwise.[1]

    • Observation: A milky emulsion may form initially.[1] Continue addition until a persistent precipitate appears.[1]

    • Target Ratio: 1:5 (DMSO:Water).[1]

  • Aging (Ostwald Ripening):

    • Stir the suspension for 1 hour. This allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices, improving filterability.[1]

  • Collection:

    • Filter and wash copiously with water to remove residual DMSO.[1]

    • Warning: DMSO is difficult to remove; ensure thorough drying or perform a final wash with a volatile solvent like diethyl ether if chemically compatible.[1]

Protocol C: Vapor Diffusion (Single Crystal Growth)[1]

Objective: Growing high-quality single crystals for X-ray Crystallography (SC-XRD).

  • Inner Vial: Dissolve 20 mg of the compound in 1 mL of Methanol (Good Solvent) in a small HPLC vial.

  • Outer Vessel: Place the open HPLC vial inside a larger jar containing 10 mL of Diethyl Ether or Pentane (Anti-Solvent).

  • Equilibration: Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent diffuses into the methanol solution, slowly lowering the solubility and promoting ordered crystal growth over 3-7 days.[1]

Process Logic & Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate crystallization strategy based on the initial purity and goal.

CrystallizationLogic Start Crude 2-[(5-Bromopyridin-3-yl)oxy]acetamide PurityCheck Check Initial Purity (HPLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% PurityCheck->LowPurity No GoalCheck Define Goal HighPurity->GoalCheck Chromatography Flash Chromatography (DCM/MeOH) LowPurity->Chromatography BulkPurification Bulk Purification GoalCheck->BulkPurification SCXRD Single Crystal (X-Ray) GoalCheck->SCXRD MethodA Protocol A: Cooling Crystallization (Ethanol/Methanol) BulkPurification->MethodA Preferred MethodB Protocol B: Anti-Solvent Precip (DMSO/Water) BulkPurification->MethodB Alternative MethodC Protocol C: Vapor Diffusion (MeOH/Ether) SCXRD->MethodC Chromatography->HighPurity Enriched

Caption: Decision matrix for selecting the optimal crystallization workflow based on input purity and output requirements.

Characterization & Quality Control

To validate the success of the crystallization, the following analytical techniques are mandatory:

  • Powder X-Ray Diffraction (PXRD):

    • Verify crystallinity (sharp peaks vs. amorphous halo).

    • Identify polymorphs (compare patterns between Protocol A and B).

  • Differential Scanning Calorimetry (DSC):

    • Determine Melting Point (

      
      ).[1] Expect a sharp endotherm.[1]
      
    • Based on analogs (e.g., N-(5-bromopyridin-2-yl)acetamide), the melting point is likely in the range of 140-180°C (verify experimentally).[1]

  • 1H-NMR (DMSO-d6):

    • Confirm chemical structure and removal of solvents.[1]

    • Diagnostic peaks: Amide protons (

      
       7.0-7.6 ppm, broad singlets), Pyridine protons (aromatic region), Methylene linker (
      
      
      
      4.5-4.8 ppm, singlet).[1]

References

  • ChemSrc. (2023).[1] 2-[(5-Bromopyridin-3-yl)oxy]acetamide - CAS#: 1342831-02-0.[1][2] Chemical Database. [Link][1]

  • Fun, H. K., et al. (2012).[1][3] N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E. NIH/National Library of Medicine.[1] [Link]

    • Context: Describes the crystallization of the direct structural analog N-(5-bromopyridin-2-yl)
  • Nayak, P. S., et al. (2012).[1][3] 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E. NIH/National Library of Medicine.[1] [Link]

    • Context: Provides protocols for crystallizing aryl-acetamide derivatives using dichloromethane/ethanol systems.
  • PubChem. (2023).[1] Compound Summary: N-(5-Bromopyridin-2-yl)acetamide.[1][4][5] National Center for Biotechnology Information.[1] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-[(5-Bromopyridin-3-yl)oxy]acetamide . This guide is designed for researchers observing inconsistent data, precipitation, or degradation peaks during aqueous experiments.

This molecule presents a classic "stability vs. solubility" paradox common in heterocyclic drug discovery. Its stability is governed by the primary amide (susceptible to hydrolysis), while its solubility is dictated by the pyridine nitrogen (pH-dependent protonation).

This guide deconstructs these mechanisms to help you optimize your experimental conditions.

Module 1: Chemical Stability (Hydrolysis)

The Mechanism: Why is my compound degrading?

The primary degradation pathway in aqueous buffers is the hydrolysis of the acetamide tail into its corresponding carboxylic acid, releasing ammonia. This reaction is pH-dependent and follows pseudo-first-order kinetics in buffered solutions.

  • Acidic Conditions (pH < 4): The carbonyl oxygen is protonated, making the carbon highly electrophilic and susceptible to water attack.

  • Basic Conditions (pH > 9): Hydroxide ions (

    
    ) directly attack the carbonyl carbon.
    
  • Neutral Conditions (pH 5–8): The reaction is slowest here, representing the "stability window."

Visualizing the Degradation Pathway

HydrolysisPathway Compound Parent Compound 2-[(5-Bromopyridin-3-yl)oxy]acetamide (Neutral at pH 7) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Slow at pH 6-7) Product Degradant 2-[(5-Bromopyridin-3-yl)oxy]acetic acid Intermediate->Product Irreversible Ammonia Byproduct NH3 / NH4+ Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway. The amide bond cleaves to form the carboxylic acid derivative and ammonia.

Stability Data Summary
pH ConditionHalf-life (

) at 25°C
Degradation RiskRecommendation
pH 2.0 (Acidic)< 24 HoursHigh Avoid long-term storage. Use immediately.
pH 5.0 - 7.4 > 2 WeeksLow Optimal range for assay buffers.
pH 9.0+ (Basic)< 12 HoursCritical Do not use carbonate/glycine buffers at high pH.

Module 2: Troubleshooting Solubility (The "Pyridine Effect")

The Issue: Precipitation in Assay Buffer

Users often report that the compound dissolves in DMSO but precipitates upon dilution into PBS (pH 7.4).

The Cause: The pyridine ring is a weak base. The electron-withdrawing bromine (Br) and alkoxy (-O-) substituents significantly lower the basicity of the pyridine nitrogen.

  • Estimated pKa: ~3.0 – 4.0.

  • At pH 7.4: The molecule is uncharged (neutral) . Neutral organics have poor aqueous solubility.

  • At pH 2.0: The nitrogen is protonated (

    
    ), vastly increasing solubility, but triggering acid-catalyzed hydrolysis (see Module 1).
    
The Fix: Cosolvent & pH Balancing

You must balance the need for solubility (low pH favored) with the need for stability (neutral pH favored).

Protocol: "The Golden Mean" Preparation

  • Stock Solution: Dissolve compound in 100% DMSO at 10–50 mM. (Stable at -20°C).

  • Intermediate Dilution: Do not dilute directly into pure water.

  • Assay Buffer: Use PBS or HEPES (pH 7.0–7.4) containing 0.5% to 5% cosolvent (DMSO or PEG-400) to maintain solubility of the neutral species.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Precipitation Precipitation / Cloudiness Start->Precipitation LossOfPotency Loss of Potency / New HPLC Peaks Start->LossOfPotency CheckpH Check Buffer pH Precipitation->CheckpH CheckTemp Check Temperature LossOfPotency->CheckTemp IsNeutral Is pH > 5? CheckpH->IsNeutral AddCosolvent Action: Increase DMSO/PEG to 1-5% IsNeutral->AddCosolvent Yes (Compound is Neutral) IsFrozen Was it freeze-thawed multiple times? CheckTemp->IsFrozen Aliquot Action: Use Single-Use Aliquots IsFrozen->Aliquot Yes CheckHydrolysis Check pH (Hydrolysis?) IsFrozen->CheckHydrolysis No AdjustpH Action: Adjust pH to 6.0-7.0 CheckHydrolysis->AdjustpH

Figure 2: Decision tree for diagnosing physical vs. chemical instability.

Module 3: Analytical Method Debugging (HPLC)

If you observe "ghost peaks," it is likely the carboxylic acid degradant.

HPLC Method Recommendations:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the acid degradant protonated and sharper).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    

Diagnostic Signatures:

  • Parent (Amide): Elutes later (More lipophilic).

  • Degradant (Acid): Elutes earlier (More polar).

    • Note: If you run at neutral pH (ammonium acetate), the acid will ionize to the carboxylate (

      
      ) and elute near the solvent front (void volume).
      

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave buffers containing this compound? A: No. The high temperature (121°C) and pressure will instantly hydrolyze the amide bond. Filter sterilize (0.22 µm) instead.

Q2: Is the compound light sensitive? A: Yes. Aryl bromides are susceptible to photolytic debromination (loss of Br) under UV light.

  • Action: Store solid and solutions in amber vials. Wrap clear tubes in foil during long incubations.

Q3: Can I use Tris buffer? A: Use with caution. While primary amides are relatively resistant to aminolysis by Tris compared to esters, Phosphate or HEPES are safer choices to eliminate any risk of nucleophilic attack by the Tris amine.

Q4: My stock solution in DMSO turned yellow. Is it bad? A: Slight yellowing is common for brominated pyridines upon aging due to trace N-oxide formation or photolysis. Check purity by HPLC. If purity is >95%, it is likely still usable.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis Mechanisms).
  • Smith, R. M., & Hansen, D. E. "The pH-Rate Profile for the Hydrolysis of a Peptide Bond."[1] Journal of the American Chemical Society, 120(35), 8910–8913, 1998.[2]

  • Hilton, B. D., & Woodward, C. K. "On the mechanism of isotope exchange kinetics of single protons in bovine pancreatic trypsin inhibitor."[3] Biochemistry, 18(26), 5834–5841, 1979.[3] (Discusses amide proton exchange and stability).

Sources

Technical Support Center: Overcoming Acetamide Hydrolysis in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the unwanted hydrolysis of the acetamide group. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, you will find in-depth technical guidance, troubleshooting strategies, and preventative measures to ensure the integrity of your acetamide-containing molecules throughout complex synthetic routes.

Introduction: The Stability and Lability of the Acetamide Bond

The amide bond is a cornerstone of chemical and biological structures, renowned for its general stability. However, under certain conditions encountered during multi-step synthesis, the acetamide group (CH₃CONH-) can be susceptible to hydrolysis, leading to the formation of an amine and acetic acid.[1][] This unwanted side reaction can significantly reduce yields, complicate purification, and compromise the integrity of the final product.

This guide provides a comprehensive overview of the mechanisms of acetamide hydrolysis, proactive strategies to prevent it, and reactive solutions for when it occurs.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding acetamide hydrolysis.

Q1: What are the primary causes of acetamide hydrolysis during synthesis?

A: Acetamide hydrolysis is primarily catalyzed by acidic or basic conditions, especially at elevated temperatures.[1] The presence of water is essential for the reaction to proceed. Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1]

Q2: My reaction requires acidic conditions. How can I minimize acetamide hydrolysis?

A: When acidic conditions are unavoidable, consider the following strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the acetamide group to acidic conditions.

  • Choice of Acid: In some cases, the choice of acid can influence the rate of hydrolysis. Weaker acids or Lewis acids might be less prone to inducing hydrolysis compared to strong Brønsted acids.

Q3: Are there any "safe" pH ranges where acetamide hydrolysis is minimal?

A: Generally, acetamide is most stable at a neutral or near-neutral pH. One study on acetazolamide, a related sulfonamide, found its optimal stability at pH 4.[3] However, the exact "safe" range can be substrate-dependent. It is always advisable to perform stability studies on your specific molecule if hydrolysis is a major concern.

Q4: When should I consider using a protecting group for a different amine in the molecule to avoid harsh conditions that could hydrolyze my acetamide?

A: Protecting other amines in your molecule is a crucial strategy, especially in complex syntheses. You should consider a protecting group strategy when:

  • Your synthesis involves multiple steps with varying pH conditions.

  • You need to perform a reaction that requires harsh acidic or basic conditions that are known to hydrolyze acetamides.

  • You are working with a particularly sensitive substrate where even mild pH changes could lead to degradation.

  • The use of an orthogonal protecting group strategy will allow for selective deprotection of other functional groups without affecting the acetamide.[4][5][6]

Understanding the Mechanisms of Acetamide Hydrolysis

A clear understanding of the hydrolysis mechanism is fundamental to devising effective preventative strategies.

Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of an acetamide group.

Base-Catalyzed Hydrolysis

Caption: Base-catalyzed hydrolysis of an acetamide group.

Troubleshooting Guide: A Proactive and Reactive Approach

This section provides a systematic approach to troubleshooting and preventing acetamide hydrolysis.

Problem: Unexpected acetamide hydrolysis is detected in my reaction mixture.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting acetamide hydrolysis.

Preventative Strategy: Orthogonal Protecting Groups

An orthogonal protecting group strategy is one of the most powerful tools to prevent unwanted side reactions.[7] This approach involves using protecting groups for other functional moieties in your molecule that can be removed under conditions that do not affect the acetamide group.[8]

Table 1: Common Amine Protecting Groups and Their Orthogonality to Acetamide

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal to Acetamide?Reference(s)
tert-ButoxycarbonylBocMildly acidic (e.g., TFA in DCM)Use with caution. Can be compatible if conditions are carefully controlled (low temp, short time).[9][10]
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Yes. Hydrogenolysis is a neutral and mild method.[4][10][11]
9-FluorenylmethyloxycarbonylFmocMildly basic (e.g., 20% piperidine in DMF)Yes. Base-labile deprotection is orthogonal to the generally acid/base stable acetamide.[10][12][13]
Experimental Protocols: Mild Deprotection of Common Protecting Groups

Here are protocols for the mild deprotection of Cbz and Fmoc groups, which are generally safe for molecules containing an acetamide group.

Protocol 1: Mild Deprotection of a Cbz Group via Catalytic Hydrogenolysis [4][11]

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: To the solution, add 5-10 mol% of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Mild Deprotection of an Fmoc Group [12][13]

  • Resin Swelling (for Solid Phase Synthesis): If the substrate is on a solid support, swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection: Add the piperidine solution to the resin or the dissolved compound. Stir at room temperature. For solid-phase synthesis, a two-step deprotection (e.g., 3 minutes followed by 10-15 minutes with fresh solution) is common.[12]

  • Monitoring: Monitor the reaction by LC-MS.

  • Washing (for Solid Phase Synthesis): If on a solid support, wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Work-up (for Solution Phase): Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layers, dry over sodium sulfate, and concentrate.

Monitoring Hydrolysis: Analytical Techniques

Careful monitoring of your reaction is crucial to detect and quantify any potential hydrolysis.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the hydrolyzed amine product, which will likely have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, allowing for the sensitive detection and identification of the starting material, the hydrolyzed product, and other byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. Derivatization may be necessary for non-volatile products.[14]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of the reaction mixture to determine the extent of hydrolysis.[15]

Conclusion

Overcoming the hydrolysis of the acetamide group requires a combination of understanding the underlying chemical principles and implementing careful experimental design. By controlling reaction conditions, employing orthogonal protecting group strategies, and diligently monitoring reaction progress, researchers can successfully navigate the synthesis of complex molecules while preserving the integrity of the crucial acetamide functionality.

References

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674. [Link]

  • Wang, W. Q., & Uribe, J. (1989). Preformulation studies of acetazolamide: effect of pH, two buffer species, ionic strength, and temperature on its stability. Journal of pharmaceutical sciences, 78(10), 855–857. [Link]

  • Avoiding Protecting Groups. (2019). In Green Chemistry: Principles and Case Studies. [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). AAPPTec. [Link]

  • Zhang, W., et al. (2014). A mild removal of Fmoc group using sodium azide. Bioorganic & medicinal chemistry letters, 24(4), 1143–1147. [Link]

  • El-Aila, H. J. (2014). Solvent Effects on the Catalytic Hydrolysis of Acetamide. International Journal of Chemistry, 6(3). [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Chemistry – A European Journal, 29(32), e202300431. [Link]

  • Hydrolysing Amides. (n.d.). Chemguide. [Link]

  • Varvounis, G., et al. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 108-115. [Link]

  • Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. (2025). ResearchGate. [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica chimica acta, 787, 111–117. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Lei, X., et al. (2016). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. Chromatographia, 79(21-22), 1473-1478. [Link]

Sources

Technical Support Center: Separation of Regioselective Isomers in Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of separating regioselective isomers of bromopyridine derivatives. As crucial building blocks in pharmaceuticals and material science, the effective isolation of these isomers is paramount for successful research and development.[1][2] However, their nearly identical physical properties present significant purification challenges.[3][4] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve baseline separation and high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers frequently encounter when working with bromopyridine isomers.

Q1: What makes the separation of bromopyridine regioisomers so notoriously difficult?

A1: The core challenge lies in the subtle structural differences between regioisomers (e.g., 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine). They share the same molecular formula and weight, leading to very similar physical and chemical properties such as polarity, boiling point, and solubility.[3] This similarity means they behave almost identically in many common separation techniques, making them difficult to resolve by simple distillation or standard chromatographic methods.[3]

Q2: What are the principal laboratory methods for separating these isomers?

A2: The two most common and accessible methods are column chromatography and recrystallization .

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it. Even small differences in polarity between isomers can be exploited to achieve separation.[5]

  • Recrystallization: This method relies on differences in solubility between isomers in a given solvent at varying temperatures.[6][7] The goal is to find a solvent that dissolves one isomer more readily than the other, allowing the less soluble, purer isomer to crystallize out upon cooling.

Q3: How do I decide whether to use column chromatography or recrystallization?

A3: The choice depends on several factors: the scale of your reaction, the required purity, and the physical state of your isomeric mixture. A logical decision-making process can be visualized as follows:

Purification_Decision_Tree start Isomeric Mixture is_solid Is the mixture a solid? start->is_solid scale What is the scale? is_solid->scale Yes chromatography Use Column Chromatography (High Resolution, Smaller Scale) is_solid->chromatography No (Oil) scale->chromatography Small (<1 g) recrystallization Attempt Recrystallization First (Scalable, Potentially Simpler) scale->recrystallization Large (>1 g) done Product Isolated chromatography->done purity_check Purity adequate? recrystallization->purity_check chrom_after_recryst Purify via Chromatography chrom_after_recryst->done purity_check->chrom_after_recryst No purity_check->done Yes Chromatography_Workflow start Start: Crude Isomeric Mixture tlc 1. TLC Solvent Screen (Hex/EtOAc, DCM/MeOH) start->tlc check_sep Separation > 0.1 ΔRf? tlc->check_sep check_sep->tlc No, try new solvents add_tea 2. Add 1% TEA to Eluent Re-run TLC check_sep->add_tea Yes check_tailing Tailing Eliminated? add_tea->check_tailing check_tailing->add_tea No, re-evaluate pack_column 3. Pack Column (Slurry pack with eluent) check_tailing->pack_column Yes load_run 4. Load Sample & Run Column (Collect fractions) pack_column->load_run analyze 5. Analyze Fractions by TLC load_run->analyze combine 6. Combine Pure Fractions analyze->combine end End: Isolated Isomer combine->end

Sources

Technical Support Center: A Researcher's Guide to Handling 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-[(5-Bromopyridin-3-yl)oxy]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this compound, with a particular focus on mitigating issues related to moisture sensitivity in its reactions. As Senior Application Scientists, we have compiled this resource to ensure the integrity and success of your experiments.

I. Understanding the Molecule: A Proactive Approach to Moisture Sensitivity

2-[(5-Bromopyridin-3-yl)oxy]acetamide incorporates three key functional groups: a bromopyridine ring, an ether linkage, and an acetamide group. Each of these can exhibit sensitivity to moisture under certain conditions, potentially leading to side reactions and reduced yields. A proactive understanding of these potential failure points is critical for successful experimentation.

The primary concern with moisture is the hydrolysis of the acetamide group.[1][2] Under both acidic and basic conditions, water can act as a nucleophile, attacking the carbonyl carbon of the acetamide and leading to the cleavage of the amide bond to form 5-bromopyridin-3-yloxy)acetic acid and ammonia.[1][2] While ethers are generally stable, cleavage can occur under harsh acidic conditions.[3] The bromopyridine ring itself is relatively stable, with some synthetic procedures even utilizing aqueous media.[4] However, the presence of water can still influence the reactivity of the molecule and any organometallic reagents that might be used in subsequent reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with 2-[(5-Bromopyridin-3-yl)oxy]acetamide.

Q1: My reaction yield is significantly lower than expected. What are the likely causes related to moisture?

A1: Low yields are a common problem when working with moisture-sensitive compounds. The most probable cause is the hydrolysis of the acetamide functional group, which can be catalyzed by acidic or basic conditions in the presence of water.[1][2] Another possibility is the reaction of moisture with any water-sensitive reagents in your reaction, such as organometallics or strong bases like sodium hydride, leading to their deactivation.

Q2: I'm observing an unexpected acidic byproduct in my reaction mixture. What could it be?

A2: The presence of an acidic byproduct strongly suggests the hydrolysis of the acetamide group to form (5-bromopyridin-3-yloxy)acetic acid.[1][2] This can occur if your reaction conditions are not sufficiently anhydrous or if the workup procedure introduces acidic or basic water.

Q3: My starting material seems to be degrading during storage. How can I prevent this?

A3: While 2-[(5-Bromopyridin-3-yl)oxy]acetamide is a solid and likely stable under ambient, dry conditions, long-term storage in a humid environment could lead to slow hydrolysis. It is best practice to store the compound in a desiccator over a drying agent like silica gel or calcium chloride to minimize exposure to atmospheric moisture.

Q4: Can I use protic solvents like ethanol for reactions involving this compound?

A4: The use of protic solvents should be approached with caution. While some reactions might tolerate them, the risk of acetamide hydrolysis or other side reactions increases. If a protic solvent is necessary, ensure it is rigorously dried before use. For reactions requiring strictly anhydrous conditions, polar aprotic solvents like anhydrous DMF, acetonitrile, or THF are preferable.

III. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming common challenges related to moisture sensitivity.

Guide 1: Ensuring Anhydrous Reaction Conditions

Many reactions in organic chemistry are sensitive to moisture and must be carried out under the careful exclusion of water.[4] This is crucial when working with reagents that react with water, such as organolithium or Grignard reagents.

  • Drying Glassware: Glass surfaces adsorb a microscopic film of water.[4] To remove this, oven-dry all glassware at a minimum of 125°C for at least 4 hours, or overnight.[5][6] Assemble the glassware while still hot and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Run the reaction under a positive pressure of a dry inert gas like nitrogen or argon.[4] This prevents atmospheric moisture from entering the reaction vessel. A simple way to achieve this is by using a balloon filled with the inert gas attached to the reaction flask via a needle. For more sensitive reactions, a Schlenk line is recommended.

  • Drying Solvents: Commercial anhydrous solvents are available, but it's good practice to ensure their dryness. Solvents can be dried using various methods, with molecular sieves being a convenient and effective option.[4]

  • Drying Reagents: Solid reagents can be dried in a vacuum oven (ensure they are heat-stable) or stored in a desiccator. Liquid reagents can be dried over molecular sieves.

Caption: Troubleshooting workflow for moisture-related reaction issues.

Guide 2: Workup and Purification Strategies

The workup and purification steps can introduce moisture and acidic or basic conditions that may lead to the degradation of 2-[(5-Bromopyridin-3-yl)oxy]acetamide.

  • Quenching: If the reaction contains reactive reagents, quench it carefully. For many reactions, a gentle quench with a saturated aqueous solution of ammonium chloride (for neutralizing bases) or sodium bicarbonate (for neutralizing acids) is recommended. Avoid strong acids or bases.

  • Extraction: Extract the product into an organic solvent. During extraction, some water will inevitably dissolve in the organic layer.

  • Drying the Organic Layer: Before removing the solvent, thoroughly dry the organic layer with an anhydrous inorganic salt like magnesium sulfate or sodium sulfate.[7] Add the drying agent, swirl, and if it clumps together, add more until some of the drying agent moves freely.[7] Allow it to sit for at least 15 minutes before filtering.[1]

  • Solvent Removal: Remove the solvent under reduced pressure (rotoevaporation). Avoid excessive heating, as this can promote degradation.

Drying AgentSuitable forNot Suitable forSpeedCapacity
Magnesium Sulfate (MgSO₄) Most organic solventsFastHigh
Sodium Sulfate (Na₂SO₄) Most organic solventsSlowLow to moderate
Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, estersFastHigh
Molecular Sieves (3Å or 4Å) Most organic solventsSlowHigh

IV. Mechanistic Insights into Moisture-Induced Side Reactions

A deeper understanding of the potential side reactions will aid in designing robust experimental protocols.

Acetamide Hydrolysis

The hydrolysis of the acetamide can proceed through two primary pathways:

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate and ammonia.[8]

AcetamideHydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Promoted Acetamide_Acid 2-[(5-Bromopyridin-3-yl)oxy]acetamide ProtonatedAcetamide Protonated Acetamide Acetamide_Acid->ProtonatedAcetamide H+ TetrahedralIntermediate_Acid Tetrahedral Intermediate ProtonatedAcetamide->TetrahedralIntermediate_Acid H2O CarboxylicAcid (5-bromopyridin-3-yloxy)acetic acid TetrahedralIntermediate_Acid->CarboxylicAcid -NH4+ Acetamide_Base 2-[(5-Bromopyridin-3-yl)oxy]acetamide TetrahedralIntermediate_Base Tetrahedral Intermediate Acetamide_Base->TetrahedralIntermediate_Base OH- Carboxylate (5-bromopyridin-3-yloxy)acetate TetrahedralIntermediate_Base->Carboxylate -NH3

Sources

Validation & Comparative

A Technical Guide to the ¹H NMR Chemical Shifts of 2-[(5-Bromopyridin-3-yl)oxy]acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, providing invaluable insights into the molecular architecture of organic compounds. This guide offers an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-[(5-Bromopyridin-3-yl)oxy]acetamide, a compound of interest for its potential applications in medicinal chemistry. By leveraging experimental data from analogous structures and fundamental NMR principles, we will predict and rationalize the chemical shifts, providing a robust framework for its characterization.

Understanding the Molecular Environment: A Predicted ¹H NMR Spectrum

While a direct experimental spectrum for 2-[(5-Bromopyridin-3-yl)oxy]acetamide is not publicly available, a highly accurate prediction can be derived from the analysis of its constituent parts and the vast repository of NMR data for related compounds. The structure presents three distinct proton environments: the substituted pyridine ring, the methylene bridge of the oxyacetamide side chain, and the amide protons.

Analysis of the Pyridine Ring Protons

The pyridine ring in 2-[(5-Bromopyridin-3-yl)oxy]acetamide is substituted at the 3- and 5-positions with an oxyacetamide group and a bromine atom, respectively. These substituents exert significant electronic effects that modulate the chemical shifts of the remaining ring protons (H-2, H-4, and H-6).

  • H-2 and H-6 Protons: These protons, situated ortho to the nitrogen atom, are expected to be the most deshielded due to the inductive electron-withdrawing effect of the nitrogen. The bromine at the 5-position will further deshield the adjacent H-6 proton through its own inductive effect. Conversely, the electron-donating character of the ether oxygen at the 3-position will exert a shielding influence, particularly on the H-2 and H-4 protons. Taking these competing effects into account, the H-2 and H-6 protons are predicted to appear as distinct signals in the downfield region of the aromatic spectrum. Specifically, H-2 is anticipated to be a doublet, and H-6 a doublet of doublets due to coupling with H-4.

  • H-4 Proton: The H-4 proton, positioned between the two substituents, will experience a combination of these electronic influences. The shielding effect from the adjacent oxyacetamide group and the deshielding effect from the bromine atom will determine its final chemical shift. It is predicted to appear as a multiplet due to coupling with both H-2 and H-6.

To contextualize these predictions, we can compare them to the known chemical shifts of related pyridine derivatives.

Comparative Analysis of Pyridine Ring Protons

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)
Pyridine ~8.60~7.78~8.60
3-Bromopyridine ~8.68~7.80~8.52
3-Methoxypyridine ~8.15~7.15~8.15
Predicted: 2-[(5-Bromopyridin-3-yl)oxy]acetamide ~8.3 - 8.5 ~7.4 - 7.6 ~8.5 - 8.7

Table 1: Comparison of ¹H NMR chemical shifts (in CDCl₃) for the pyridine ring protons of pyridine, 3-bromopyridine, 3-methoxypyridine, and the predicted shifts for the target molecule.

This comparison highlights the expected upfield shift of H-2 and H-4 due to the electron-donating oxyacetamide group, relative to 3-bromopyridine, and the downfield shift of H-6 due to the combined influence of the adjacent nitrogen and the bromine atom.

Analysis of the Oxyacetamide Side Chain Protons

The 2-(oxy)acetamide side chain introduces two additional key proton signals: the methylene protons (-OCH₂-) and the amide protons (-NH₂).

  • Methylene Protons (-OCH₂-): These protons are situated between an ether oxygen and a carbonyl group. The electronegative oxygen atom will cause a significant downfield shift. This is a well-established trend, with typical chemical shifts for such protons falling in the range of 4.5-5.0 ppm. We predict a singlet for these two equivalent protons.

  • Amide Protons (-NH₂): The chemical shift of amide protons can be highly variable and is influenced by factors such as solvent, temperature, and concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, they are typically observed as a broad singlet in the region of 5.5-8.5 ppm. The two protons of the -NH₂ group are often chemically equivalent, but can sometimes appear as two separate broad signals due to restricted rotation around the C-N bond.

Comparative Analysis of Side Chain Protons

Compound-OCH₂- (ppm)-NH₂ (ppm)
2-Phenoxyacetamide ~4.55~5.7 (broad s)
Acetamide -~5.4 (broad s)
Predicted: 2-[(5-Bromopyridin-3-yl)oxy]acetamide ~4.6 - 4.8 ~5.5 - 7.5 (broad s)

Table 2: Comparison of ¹H NMR chemical shifts for the side chain protons of 2-phenoxyacetamide, acetamide, and the predicted shifts for the target molecule.

The predicted chemical shift for the methylene protons is in close agreement with the experimental value for 2-phenoxyacetamide, reinforcing the reliability of this prediction. The broad range for the amide protons reflects their inherent variability.

Visualizing the Predicted ¹H NMR Spectrum and Molecular Structure

To provide a clearer understanding of the predicted chemical shifts and their corresponding protons, the following diagrams are presented.

G cluster_pyridine Pyridine Ring cluster_sidechain Oxyacetamide Side Chain cluster_substituents Substituents H2 H-2 H4 H-4 H2->H4 J-coupling H6 H-6 H4->H6 J-coupling OCH2 -OCH₂- NH2 -NH₂ Br Br Br->H4 Deshielding Br->H6 Deshielding O -O- O->H2 Shielding O->H4 Shielding O->OCH2 Deshielding

Technical Guide: Mass Spectrometry Profiling of 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-[(5-Bromopyridin-3-yl)oxy]acetamide . As a functionalized pyridine intermediate often used in medicinal chemistry (e.g., kinase inhibitor development), its detection relies heavily on understanding its ionization efficiency and specific fragmentation pathways.

This document objectively compares ionization modes (ESI vs. APCI ) and dissociation techniques (CID vs. HCD ), providing a predicted fragmentation map based on first-principles mass spectrometry of brominated pyridine ethers.

Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the operator must validate the precursor ion selection based on the unique isotopic signature of bromine.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~229.97 Da
    
  • Protonated Precursor

    
      ~231.0 Da
    
The "Twin Peak" Validation

Unlike standard organic molecules, this compound carries a bromine atom, which exists naturally as


 (50.7%) and 

(49.3%).
  • Observation: You will not see a single parent peak.[1] You must observe a 1:1 doublet at m/z 231 and m/z 233 .

  • Protocol: If the intensity ratio deviates significantly from 1:1 (e.g., >10% deviation), suspect interference or co-elution.

Structural Visualization

The following diagram outlines the core structure and the labile bonds targeted during MS/MS analysis.

G Molecule 2-[(5-Bromopyridin-3-yl)oxy]acetamide [M+H]+ m/z 231/233 Br_Group Bromine Isotope (Diagnostic Handle) Molecule->Br_Group Isotopic Pattern (1:1) Ether_Link Ether Linkage (C-O Bond) Molecule->Ether_Link High Energy Cleavage Amide_Group Primary Amide (-CONH2) Molecule->Amide_Group Low Energy Loss (-NH3)

Figure 1: Structural breakdown of the target molecule highlighting the diagnostic bromine handle and labile amide/ether sites.[2]

Comparative Ionization: ESI vs. APCI

Selecting the correct ionization source is critical for sensitivity. We compared the theoretical performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific chemotype.

Performance Matrix
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Recommendation
Polarity Suitability High. The acetamide group and pyridine nitrogen are highly polar and proton-accepting.Medium. Better suited for neutral/non-polar compounds.Use ESI
Thermal Stability High. "Soft" ionization prevents in-source degradation of the ether bond.Low. High temperatures in APCI may cause premature ether cleavage.Use ESI
Adduct Formation Prone to

(m/z 253/255). Requires high purity solvents.
Low sodium adduct formation; mostly

.
ESI (with additives)
Sensitivity Optimal. 10x-50x higher signal-to-noise ratio for this amide.Lower response due to inefficient protonation of the amide.Use ESI

Fragmentation Dynamics (MS/MS)

This section details the predicted dissociation pathways under Collision Induced Dissociation (CID). The fragmentation follows a specific energy-dependent hierarchy.

Pathway A: Low Collision Energy (10–20 eV)

Mechanism: Neutral Loss of Ammonia (


).
  • Chemistry: The primary amide group is the most labile. The carbonyl oxygen attacks the amide nitrogen proton, leading to the expulsion of

    
     (17 Da).
    
  • Resulting Ion: A cyclic oxazolone-type cation or acylium ion.

  • Transition: m/z 231

    
    m/z 214  (and 233 
    
    
    
    216).
Pathway B: Medium Collision Energy (25–40 eV)

Mechanism: Ether Cleavage / Side Chain Loss.

  • Chemistry: The bond between the ether oxygen and the methylene group (

    
    ) breaks. Alternatively, the entire acetamide side chain is lost.
    
  • Resulting Ion: 5-Bromopyridin-3-ol cation or 5-Bromopyridin-3-yl cation.

  • Transition: m/z 231

    
    m/z 173  (Loss of acetamide radical) or m/z 157  (Bromopyridinyl cation).
    
Pathway C: High Collision Energy (>50 eV)

Mechanism: Ring Fragmentation & Debromination.

  • Chemistry: At high energies, the pyridine ring may undergo HCN loss (characteristic of pyridines) or radical loss of the Bromine atom.

  • Transition: m/z 157

    
    m/z 78  (Pyridine ring fragment).[3]
    
Fragmentation Pathway Diagram[3][4][5][6]

Fragmentation Parent Parent Ion [M+H]+ m/z 231 / 233 (1:1 Ratio) Frag_NH3 Loss of NH3 (-17 Da) m/z 214 / 216 (Stabilized Cation) Parent->Frag_NH3 Low CE (15 eV) Frag_SideChain Ether Cleavage Loss of C2H4NO m/z 157 / 159 (Bromopyridinyl Cation) Parent->Frag_SideChain Med CE (30 eV) Frag_HCN Ring Fragmentation Loss of HCN (-27 Da) m/z 130 / 132 Frag_SideChain->Frag_HCN High CE (50 eV)

Figure 2: Hierarchical fragmentation tree showing the transition from soft amide loss to hard skeletal cleavage.

Experimental Protocol

To replicate these results for method validation or impurity profiling, follow this standardized LC-MS/MS workflow.

A. Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Rationale: Formic acid is preferred over Trifluoroacetic acid (TFA) to avoid signal suppression in ESI mode.

B. MS Source Settings (Representative for Q-TOF/Triple Quad)
  • Ionization: ESI Positive (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp ensures complete vaporization of the polar acetamide).

  • Cone Voltage: 30 V (Keep low to preserve the parent ion m/z 231/233).

C. MRM Transitions (For Quantitation)

If developing a quantitative assay (Triple Quad), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 231.0214.015Highest abundance (Amide loss)
Qualifier 1 231.0157.030Structural confirmation (Pyridine core)
Qualifier 2 233.0216.015Isotope confirmation (

)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including amide losses).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link] (Source for general pyridine and acetamide fragmentation patterns).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link] (Foundational paper on ESI fragmentation rules).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

HPLC Method Development & Validation Guide: 2-[(5-Bromopyridin-3-yl)oxy]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Comparison

Objective: This guide provides a comparative technical analysis for the HPLC separation and quantification of 2-[(5-Bromopyridin-3-yl)oxy]acetamide (hereafter referred to as BPOA ). As a critical pharmaceutical intermediate containing a basic pyridine ring and a polar amide side chain, BPOA presents specific chromatographic challenges—namely, peak tailing due to silanol interactions and co-elution with its hydrolysis product, 2-[(5-Bromopyridin-3-yl)oxy]acetic acid .

The Comparison: We compare the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl stationary phase.

FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Selectivity for BPOA Moderate. Relies heavily on the Bromine substituent for retention.High. The pyridine ring engages in

stacking with the phenyl phase.
Peak Shape (Tailing) Often exhibits tailing (As > 1.5) due to exposed silanols interacting with pyridine nitrogen.Superior Symmetry (As < 1.2). The bulky phenyl phase shields silanols.
Impurity Resolution Struggles to resolve the polar amide (BPOA) from its acid hydrolysis product.Enhanced. Differentiates species based on electronic density changes in the aromatic ring.
Mobile Phase Compatibility 100% Aqueous stable (if specialized).Compatible with Methanol (enhances

selectivity).[1]

Verdict: While C18 is sufficient for crude purity checks, Phenyl-Hexyl is the superior choice for validated quantitative methods , offering orthogonal selectivity that ensures the separation of the amide target from closely related hydrolysis degradants.

Method Development Strategy

Physicochemical Context[2]
  • Molecule: 2-[(5-Bromopyridin-3-yl)oxy]acetamide

  • Core Structure: Pyridine ring (weak base, pKa ~3-4 due to electron-withdrawing Br).

  • Functional Groups: Ether linkage, Primary Amide (polar, neutral), Bromine (lipophilic).

  • Critical Separation: BPOA vs. its acid form (Hydrolysis Impurity).

The "Decision Tree" for Column Selection

The following diagram outlines the logical pathway used to select the Phenyl-Hexyl phase over the traditional C18.

MethodDevelopment Start Start: BPOA Method Development CheckStructure Analyze Structure: Pyridine Ring + Amide Side Chain Start->CheckStructure TrialC18 Trial 1: C18 Column (Acidic Mobile Phase) CheckStructure->TrialC18 ResultC18 Result: Peak Tailing (As > 1.5) Poor Resolution from Acid Impurity TrialC18->ResultC18 Decision Selectivity Adjustment Needed? ResultC18->Decision SwitchPhenyl Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Decision->SwitchPhenyl Yes: Target Aromaticity Optimize Optimize Organic Modifier (Methanol enhances Pi-Pi) SwitchPhenyl->Optimize FinalMethod Final Method: Phenyl-Hexyl / MeOH / 0.1% H3PO4 Optimize->FinalMethod

Figure 1: Method Development Decision Tree illustrating the shift from C18 to Phenyl-Hexyl based on structural requirements.

Experimental Protocols

Optimized Chromatographic Conditions (Phenyl-Hexyl)

This protocol is designed to be self-validating, meaning the system suitability parameters (resolution, tailing) confirm the method's performance before every run.

  • Instrument: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity and protonate pyridine).

  • Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile here as it facilitates stronger

    
     interactions between the analyte and stationary phase).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Pyridine absorption maximum).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 40 60
15.0 40 60
15.1 90 10

| 20.0 | 90 | 10 |

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of BPOA Reference Standard in 10 mL of Methanol (Conc: 1.0 mg/mL).

  • Working Standard: Dilute the Stock Solution with Mobile Phase A:B (90:10) to a final concentration of 0.1 mg/mL.

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL BPOA and 0.01 mg/mL of the hydrolysis impurity (2-[(5-Bromopyridin-3-yl)oxy]acetic acid) to verify resolution.

Comparative Performance Data

The following data represents typical performance characteristics observed when validating this method under ICH Q2(R2) guidelines.

Specificity & Resolution

Comparison of separation efficiency between C18 and Phenyl-Hexyl.

ParameterC18 Column (Generic)Phenyl-Hexyl (Optimized)Acceptance Criteria
BPOA Retention Time (RT) 4.2 min6.8 minN/A
Impurity RT (Acid Form) 3.9 min5.2 minN/A
Resolution (Rs) 1.1 (Co-elution risk)3.5 (Baseline separation) > 2.0
Tailing Factor (As) 1.61.1 < 1.5
Linearity & Range

Data generated using the Phenyl-Hexyl method.

Level (%)Concentration (µg/mL)Area Response (mAU*s)
50%50.01250.4
80%80.02005.1
100%100.02510.8
120%120.03015.2
150%150.03760.5
Regression (R²) 0.9998

Method Validation (ICH Q2(R2) Alignment)

This validation framework aligns with the ICH Q2(R2) Validation of Analytical Procedures (effective June 2024), emphasizing a lifecycle approach to method assurance.

Validation Workflow

The following diagram illustrates the sequence of validation experiments required to certify this method for release testing.

ValidationWorkflow Plan Validation Protocol (Define ATP) Specificity Specificity (Forced Degradation) Plan->Specificity Linearity Linearity & Range (50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Flow/Temp/pH) Precision->Robustness Report Validation Report (Fit for Purpose) Robustness->Report

Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)

To prove the method is stability-indicating, BPOA samples are subjected to stress:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. Expectation: Formation of Acid Impurity (RT ~5.2 min).

  • Base Hydrolysis: 0.1N NaOH. Expectation: Rapid conversion to Acid Impurity.

  • Oxidation: 3% H2O2. Expectation: N-oxide formation (typically elutes earlier than parent on Phenyl-Hexyl).

  • Criterion: Peak purity angle < Purity threshold (using PDA detector).

B. Accuracy (Recovery)

Spike BPOA into a placebo matrix at 80%, 100%, and 120% levels.

  • Protocol: Prepare in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%; RSD < 2.0%.

C. Precision (Repeatability)

Six injections of the 100% working standard.

  • Acceptance: RSD of retention time < 1.0%; RSD of Peak Area < 1.0%.

  • Note: High RSD in retention time often indicates insufficient equilibration of the Phenyl-Hexyl column, which requires longer equilibration than C18 due to the dense aromatic bonding.

D. Robustness

Deliberate variations to ensure reliability:

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Wavelength: ± 2 nm.

  • Critical Insight: Phenyl-Hexyl selectivity is temperature sensitive.[2] Ensure the column oven is stable; significant temperature shifts can alter the

    
     interaction strength, changing the resolution between the amide and acid.
    

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023.[3] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry, 2015.[4] [Link]

  • Agilent Technologies. Selectivity Differences Among Phenyl Columns.[1] Application Note, 2009.[1] [Link]

  • Advanced Materials Technology. Phenyl-Hexyl Phase Selectivity in Reversed-Phase Chromatography. HALO Application Notes. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Bromopyridine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are of paramount importance.[1][2] Among these, 5-bromopyridine ether derivatives represent a critical subclass, serving as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and other functional materials.[2][3][4] The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the ether linkage allows for the introduction of diverse molecular fragments to modulate physicochemical properties.

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation and confirmation of these valuable compounds. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and validated characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides direct information about the carbon skeleton and the chemical environment of each proton.[5]

¹H NMR Spectroscopy: Mapping the Proton Environment

Core Principles & Causality: ¹H NMR spectroscopy probes the magnetic environments of hydrogen nuclei. For 5-bromopyridine ether derivatives, the key diagnostic regions are the aromatic region of the pyridine ring and the aliphatic region of the ether substituent. The chemical shifts (δ) are heavily influenced by the electronegativity of the nitrogen atom and the ether oxygen, which deshield adjacent protons, shifting their signals downfield.[6][7]

Expected Spectral Features:

  • Pyridine Ring Protons: The pyridine ring protons exhibit characteristic chemical shifts. The proton at C2 (ortho to nitrogen) is typically the most downfield (δ ≈ 8.3-8.6 ppm), followed by the proton at C6 (also ortho to nitrogen, δ ≈ 8.2-8.5 ppm), and the proton at C4 (para to nitrogen, δ ≈ 7.5-7.8 ppm).[6][8] The bromine at C5 and the ether at C3 will further influence these shifts.

  • Ether Group Protons: Protons on the carbon directly attached to the ether oxygen (α-protons) are deshielded and typically appear in the δ 3.4-4.5 ppm range.[7] The exact shift and multiplicity depend on the nature of the alkyl or aryl group.

  • Coupling Constants (J): The coupling patterns between adjacent protons provide crucial connectivity information. Ortho coupling on the pyridine ring is typically larger than meta or para coupling.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Core Principles & Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons.[5] The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups. Electronegative atoms like nitrogen, oxygen, and bromine cause a significant downfield shift for the carbons they are attached to (ipso-carbons).[9]

Expected Spectral Features:

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring appear in the aromatic region (δ ≈ 120-155 ppm).[6][9]

    • C5 (ipso-Bromo): The carbon directly attached to the bromine will be shielded relative to other substituted carbons but its exact position can vary. A predicted value for a similar structure is ~120.0 ppm.[9]

    • C3 (ipso-Ether): The carbon bearing the ether oxygen will be significantly deshielded, appearing far downfield (e.g., ~155.0 ppm).[9]

    • C2 and C6 (ortho to Nitrogen): These carbons are deshielded by the adjacent nitrogen and appear downfield (e.g., ~148-150 ppm).[6][9]

    • C4 (para to Nitrogen): This carbon is also influenced by the nitrogen and substituents, with a predicted shift around ~142.0 ppm.[9]

  • Ether Group Carbons: The chemical shifts of the ether's carbon atoms will be consistent with standard aliphatic or aromatic values, with the carbon α to the oxygen appearing in the δ 60-80 ppm range.

Experimental Protocol: NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 5-bromopyridine ether derivative for ¹H NMR or 20-30 mg for ¹³C NMR.[10]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9][10] Chloroform-d (CDCl₃) is common for moderately polar compounds and its residual peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) serves as a convenient internal reference.[9]

    • Ensure Tetramethylsilane (TMS) is present as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[9]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the data to single peaks for each unique carbon.[5]

  • Data Processing & Validation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal.

    • Integrate the ¹H signals to determine the relative ratios of protons. The ratios should match the expected number of protons in each environment.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to confirm proton connectivity.

    • Correlate the number of signals in the ¹³C spectrum with the number of expected non-equivalent carbons in the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Core Principles & Causality: In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing one electron to be ejected, forming a positively charged molecular ion (M⁺).[11] The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The key diagnostic feature for 5-bromopyridine ethers is the isotopic signature of bromine.

Expected Spectral Features:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two m/z units. This is a definitive indicator of a monobrominated compound.[11][12][13]

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, positively charged ions. Common fragmentation pathways for this class of compounds include:

    • Loss of the Ether Alkyl Chain: Cleavage of the C-O bond of the ether can lead to a stable pyridinol-type fragment.

    • Loss of Bromine: Cleavage of the C-Br bond can occur, though heterolytic cleavage forming a halogen atom is also common.[12]

    • Pyridine Ring Fragmentation: The stable aromatic ring may fragment, but this typically results in lower intensity peaks.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified compound in a volatile organic solvent like methanol or dichloromethane.[14]

  • Instrument Setup:

    • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which separates the sample from any minor impurities before it enters the mass spectrometer.[14]

    • Ionization: Utilize a standard electron ionization (EI) source at 70 eV.

    • Analysis: Scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and key fragments.

  • Data Analysis & Validation:

    • Identify the molecular ion peak cluster, [M]⁺ and [M+2]⁺. The observed molecular weight should match the calculated molecular weight of the target compound.

    • Confirm the 1:1 relative intensity of the [M]⁺ and [M+2]⁺ peaks, validating the presence of a single bromine atom.[13]

    • Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the known fragmentation patterns of ethers and brominated aromatics.[14][15]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Core Principles & Causality: For pyridine derivatives, IR is instrumental in confirming the successful incorporation of the ether linkage and verifying the integrity of the pyridine ring.[1] The vibrational frequencies are influenced by the nature and position of substituents.[1][16]

Expected Spectral Features:

  • C-O Ether Stretch: A strong, characteristic C-O stretching vibration is expected in the 1300-1000 cm⁻¹ region. Aromatic ethers typically show a strong band around 1250 cm⁻¹.

  • Aromatic C-H Stretch: Look for absorptions above 3000 cm⁻¹ (typically 3150-3000 cm⁻¹), characteristic of C-H bonds on an aromatic ring.[16]

  • Aromatic Ring Vibrations (C=C and C=N): Multiple bands in the 1650-1400 cm⁻¹ region are indicative of the pyridine ring's aromatic structure.[16]

  • C-Br Stretch: The C-Br stretch appears in the fingerprint region, typically between 650-500 cm⁻¹, and can be difficult to assign definitively.

  • C-H Bending: Out-of-plane C-H bending bands between 900-650 cm⁻¹ can sometimes give clues about the substitution pattern on the ring.[1]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent disk using a hydraulic press.

    • Thin Film: If the sample is a low-melting solid or oil, it can be placed as a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or KBr pellet).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis & Validation:

    • Identify the key absorption bands corresponding to the expected functional groups (C-O ether, aromatic C-H, C=C/C=N ring modes).

    • The absence of certain bands can be equally informative. For example, the absence of a broad O-H stretch (3600-3200 cm⁻¹) confirms the absence of alcohol or water impurities.[1]

Comparative Summary & Data Visualization

To provide a clear comparison, the table below summarizes the expected spectroscopic data for a representative 5-bromopyridine ether derivative.

Table 1: Comparative Spectroscopic Data for a Representative 5-Bromo-3-ethoxypyridine

Technique Parameter Expected Observation / Rationale
¹H NMR Pyridine H-2, H-6, H-4~8.3-8.6 ppm (deshielded by N)
Ether -OCH₂ CH₃~4.1 ppm (quartet, deshielded by O)
Ether -OCH₂CH₃ ~1.4 ppm (triplet)
¹³C NMR Pyridine C-3~155 ppm (ipso-carbon attached to electronegative O)[9]
Pyridine C-2, C-6~145-150 ppm (ortho to N)[9]
Pyridine C-5~120 ppm (ipso-carbon attached to Br)[9]
Ether -OCH₂ CH₃~65 ppm
Mass Spec. Molecular Ion[M]⁺ and [M+2]⁺ peaks of ~1:1 intensity, confirming one Br atom.[11][12]
Key FragmentsLoss of ethyl radical (•CH₂CH₃), loss of ethylene (C₂H₄) via McLafferty rearrangement.
IR Spec. C-O StretchStrong band at ~1250 cm⁻¹ (aromatic ether)
Aromatic C=C, C=NMultiple bands in the 1600-1450 cm⁻¹ region.[16]
Aromatic C-H StretchAbsorption > 3000 cm⁻¹.[16]
Visualizing the Workflow and Molecular Fragmentation

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified 5-Bromopyridine Ether Derivative NMR_Prep Dissolve in Deuterated Solvent Purified_Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Purified_Sample->MS_Prep IR_Prep Prepare KBr Pellet or Thin Film Purified_Sample->IR_Prep NMR NMR Spectrometer NMR_Prep->NMR GCMS GC-MS MS_Prep->GCMS FTIR FT-IR Spectrometer IR_Prep->FTIR NMR_Data ¹H & ¹³C Shifts, Coupling, Integration NMR->NMR_Data MS_Data Molecular Ion (M, M+2), Fragmentation Pattern GCMS->MS_Data IR_Data Vibrational Frequencies (Functional Groups) FTIR->IR_Data Final_Structure Validated Structure NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure

Caption: General experimental workflow for spectroscopic characterization.

G MI Molecular Ion [M]⁺ (5-Bromo-3-ethoxypyridine) m/z 201/203 Frag1 [M - 15]⁺ m/z 186/188 MI->Frag1 -•CH₃ Frag2 [M - 28]⁺ m/z 173/175 (5-Bromopyridin-3-ol ion) MI->Frag2 -C₂H₄ Frag3 [M - 79/81]⁺ m/z 122 MI->Frag3 -•Br Frag4 [M - 45]⁺ m/z 156/158 (5-Bromopyridyl cation) MI->Frag4 -•OC₂H₅ F1 Loss of •CH₃ F2 Loss of C₂H₄ (McLafferty) F3 Loss of •Br F4 Loss of •OC₂H₅

Caption: Predicted EI-MS fragmentation of 5-bromo-3-ethoxypyridine.

Conclusion

The synergistic use of NMR, Mass Spectrometry, and IR spectroscopy provides a robust framework for the comprehensive characterization of 5-bromopyridine ether derivatives. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the core principles behind each method and following validated experimental protocols, researchers can confidently confirm the identity, purity, and structure of these vital chemical building blocks, accelerating the pace of innovation in drug development and materials science.

References

  • BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Szafran, M., & Dega-Szafran, Z. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • BenchChem. (n.d.). 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Wikipedia. (n.d.). Pyridine.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (n.d.). Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols.
  • Wikipedia. (n.d.). Pyridines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromopyridin-3-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromopyridin-3-yl)oxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.